molecular formula C16H14BrN3O5S2 B2545647 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 892315-80-9

5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2545647
CAS No.: 892315-80-9
M. Wt: 472.33
InChI Key: UPBJTGBJQCKCMC-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a morpholinosulfonyl group, a benzo[d]thiazole ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using morpholine and a sulfonyl chloride.

    Coupling with furan-2-carboxamide: The final step involves coupling the brominated benzo[d]thiazole derivative with furan-2-carboxamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: The furan-2-carboxamide moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives where the bromine atom is replaced by another group.

    Oxidation and reduction reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological studies: The compound can be used to study the interactions of benzo[d]thiazole derivatives with biological targets.

    Materials science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide depends on its specific application:

    Medicinal chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Biological studies: It may bind to DNA or proteins, affecting their function and providing insights into their biological roles.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of the morpholinosulfonyl group.

    N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide: Lacks the bromine atom.

Uniqueness

5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets

Properties

IUPAC Name

5-bromo-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S2/c17-14-4-3-12(25-14)15(21)19-16-18-11-2-1-10(9-13(11)26-16)27(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBJTGBJQCKCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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